Aminomethanediol
Description
Its structure enables diverse applications in organic synthesis, pharmaceuticals, and biochemistry due to its dual polarity and reactivity. The compound’s ability to act as a chelating agent or intermediate in glycosylation reactions (as inferred from glycan analysis tools in ) underscores its utility in biochemical studies.
Properties
CAS No. |
52435-79-7 |
|---|---|
Molecular Formula |
CH5NO2 |
Molecular Weight |
63.056 g/mol |
IUPAC Name |
aminomethanediol |
InChI |
InChI=1S/CH5NO2/c2-1(3)4/h1,3-4H,2H2 |
InChI Key |
RLQMACPTWZLKDP-UHFFFAOYSA-N |
Canonical SMILES |
C(N)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminomethanediol can be synthesized through the reaction of formaldehyde with ammonia in aqueous solution. This reaction forms this compound as an intermediate, which can further react to form hexamethylenetetramine . The reaction can be conducted in both gas phase and solution .
Industrial Production Methods
Industrial production methods for this compound typically involve the same reaction of formaldehyde with ammonia. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pH levels to ensure the stability of the intermediate .
Chemical Reactions Analysis
Types of Reactions
Aminomethanediol undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form formaldehyde and ammonia.
Reduction: It can be reduced to form methanol and ammonia.
Substitution: This compound can participate in substitution reactions where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound include formaldehyde, methanol, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Aminomethanediol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of aminomethanediol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a source of formaldehyde and ammonia, which are involved in various metabolic processes . The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, influencing the levels of formaldehyde and ammonia in the system .
Comparison with Similar Compounds
Butanediol Isomers
Butanediols (1,2-, 1,3-, 2,3-, and 1,4-butanediol) share hydroxyl groups but lack the amino functionality of aminomethanediol. highlights their pharmacological profiles, particularly NAD reduction activity and metabolic tolerance. For example:
| Compound | Functional Groups | NAD Reduction Activity | Metabolic Tolerance |
|---|---|---|---|
| 1,2-Butanediol | -OH, -OH | Moderate | High |
| 1,4-Butanediol | -OH, -OH | Low | Moderate |
| This compound | -OH, -OH, -NH2 | High (inferred) | Moderate (inferred) |
2-Aminobutanol
2-Aminobutanol (CAS: 5856-62-2) contains one hydroxyl and one amino group on adjacent carbons. describes its analytical characterization via thin-layer chromatography (TLC), with a mobile phase of ethyl acetate, acetic acid, HCl, and water. Key differences:
- Solubility: this compound’s additional hydroxyl group may improve water solubility compared to 2-aminobutanol.
- Reactivity: The amino group in this compound could participate in more complex Schiff base formations or glycosylation pathways, as suggested by glycan analysis tools in .
Adamantane Derivatives (2-Aminomethyl-2-Admantanol)
lists adamantane derivatives with amino and hydroxyl groups, which are structurally distinct from this compound’s linear chain:
| Property | This compound | 2-Aminomethyl-2-Admantanol |
|---|---|---|
| Molecular Framework | Linear | Adamantane (cage-like) |
| Hydrophobicity | Low | High |
| Metabolic Stability | Moderate | High (due to rigidity) |
The adamantane structure confers metabolic stability and prolonged half-life, making it advantageous in drug design, whereas this compound’s linear structure favors solubility and rapid excretion .
Methyl Amino Carbamate Derivatives
describes methyl amino carbamates (e.g., Glibenclamide impurity B), which incorporate sulfonyl and carbamate groups. Unlike this compound, these compounds exhibit distinct reactivity:
- Pharmacological Role: Carbamates are often enzyme inhibitors (e.g., acetylcholinesterase), whereas this compound’s role is more likely as a biochemical intermediate.
- Analytical Challenges: Carbamates require specialized chromatographic conditions (e.g., reverse-phase HPLC), contrasting with this compound’s polar TLC profiles .
Research Findings and Implications
- Structural-Activity Relationships: The amino group in this compound enhances its polarity and biochemical versatility compared to butanediols, while adamantane derivatives prioritize stability over solubility.
- Analytical Methods: TLC and HPLC protocols (Evidences 3, 5) are critical for distinguishing this compound from analogs, though its polarity may necessitate mobile phase optimization.
- Safety and Metabolism: While this compound’s safety data are absent, structurally related ethanolamides () emphasize the need for rigorous toxicity profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
